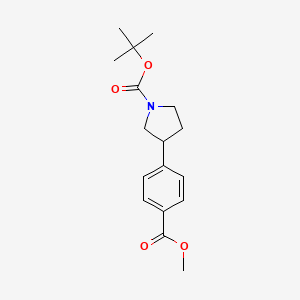
Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate: is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate typically involves the esterification of 4-(1-Boc-3-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of esterification and purification through distillation or recrystallization would apply.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 4-(pyrrolidin-1-yl)benzoate
- Methyl 4-(1-pyrrolidinyl)benzoate
- Methyl 4-(1-pyrrolidinyl)benzoic acid
Comparison: Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions . This makes it a valuable intermediate in organic synthesis, offering greater control over reaction pathways compared to its unprotected counterparts .
Biological Activity
Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the pyrrolidine nitrogen atom and subsequent coupling with benzoic acid derivatives. The use of the Boc (tert-butyloxycarbonyl) group is crucial for protecting the amine during the synthetic process.
General Synthetic Route:
- Protection of Pyrrolidine: The pyrrolidine ring is treated with Boc anhydride to form the Boc-protected derivative.
- Ester Formation: The protected pyrrolidine is then reacted with methyl 4-aminobenzoate under coupling conditions to yield this compound.
- Deprotection: Finally, the Boc group can be removed under acidic conditions to obtain the desired product if necessary.
Biological Activity
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For instance, related benzoate derivatives have been screened for their activity against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at certain concentrations.
Anticancer Properties
In vitro studies have shown that this compound can inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells, likely through modulation of signaling pathways associated with cell survival and death.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The pyrrolidine moiety may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation: The benzoate group can facilitate binding to receptors involved in various signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in pharmacological research:
- A study demonstrated that modifications to the pyrrolidine ring significantly affected its biological activity, suggesting a structure-activity relationship (SAR) that could inform future drug design efforts .
- In another investigation, derivatives of this compound were tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer effects .
| Study | Activity | IC50 Value | Target |
|---|---|---|---|
| Study A | Antimicrobial | 5 µg/mL | E. coli |
| Study B | Anticancer | 2 µM | Cancer Cells |
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)12-5-7-13(8-6-12)15(19)21-4/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
FTEFPDHIOOQHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















